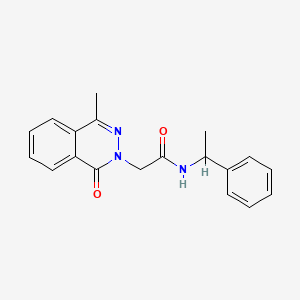

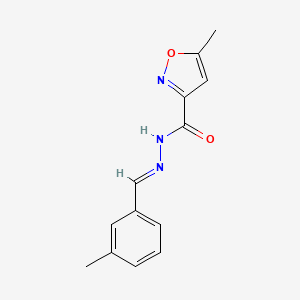

![molecular formula C22H20N6O3 B5558200 3-({4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5558200.png)

3-({4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds, such as 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, involves oxidative cyclization processes with copper acetate as a catalyst. This method highlights the potential for synthesizing complex chromen-pyrazolone derivatives, which may extend to our compound of interest (Padilla-Martínez et al., 2011). Moreover, the one-pot, three-component reactions offer a streamlined approach to creating chromen-2-one derivatives, suggesting a pathway that might be adapted for synthesizing the target compound (Alizadeh & Ghanbaripour, 2014).

Applications De Recherche Scientifique

Synthesis and Structural Characterization

Research has delved into the synthesis and structural characterization of chromene derivatives, highlighting innovative approaches and the importance of specific functional groups in determining molecular properties. For instance, the study on the X-ray supramolecular structure and NMR spectroscopy of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones showcased the significance of oxidative cyclization processes and provided insights into the molecular and supramolecular structures of these compounds, emphasizing the role of π-stacking and C-H···A interactions in their supramolecular architecture (Padilla-Martínez et al., 2011).

Antimicrobial and Antioxidant Activities

Another area of interest is the exploration of the antimicrobial and antioxidant activities of chromene derivatives. The study on new 3-(5-aryl-4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromene-2-one derivatives highlighted their potential antibacterial and antioxidant properties, with specific compounds showing significant activity against Escherichia coli and Pseudomonas aeruginosa, as well as demonstrating promising antioxidant capacities (Al-ayed, 2011).

Novel Synthetic Methodologies

Innovative synthetic methodologies for chromene derivatives have also been a focus, as seen in the development of a facile solvent-free one-pot three-component method for synthesizing 2-amino-4H-pyrans and tetrahydro-4H-chromenes. This approach highlights the efficiency of using anhydrous piperazine as an organocatalyst under solvent-free conditions, demonstrating the versatility and eco-friendliness of modern synthetic techniques (Amirnejad et al., 2013).

Molecular Docking and Anticancer Potential

The anticancer potential of chromene derivatives has been investigated through molecular docking studies, revealing the interactions of these compounds with biological targets and their promising activities against cancer cell lines. For example, docking studies on some synthesized 5H-chromeno[4,3-b]pyridin-5-one derivatives for breast cancer demonstrated their high activity, underscoring the relevance of molecular design and computational analyses in drug discovery (Abd El Ghani et al., 2022).

Orientations Futures

The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential applications. Pyrazole-based compounds are of significant interest in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Therefore, this compound could potentially have a wide range of applications.

Propriétés

IUPAC Name |

3-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O3/c1-15-8-9-28(25-15)20-7-6-19(23-24-20)26-10-12-27(13-11-26)21(29)17-14-16-4-2-3-5-18(16)31-22(17)30/h2-9,14H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLDSMPDIOMEIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

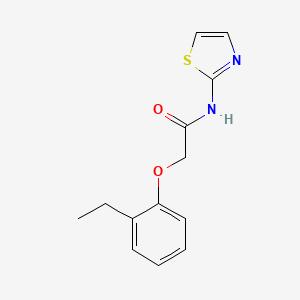

![1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B5558128.png)

![2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5558136.png)

![N-[(3S*,4R*)-1-(3-chloro-4-fluorobenzoyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5558140.png)

![5-(2-furyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5558142.png)

![8-phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5558149.png)

![3-[5-(2,5-dichlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5558167.png)

![N-[4-(1-piperidinylcarbonyl)benzyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5558192.png)

![4-[(2-tert-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzoic acid](/img/structure/B5558218.png)